molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Cat. No.: B080572
CAS No.: 14392-02-0
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
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Description

Chromate(51 cr) is a radioactive isotope of chromium, commonly used in various scientific and medical applications. It is often found in the form of sodium chromate, which is a sterile solution of radioactive chromium processed in water for injection . This compound is particularly valuable in diagnostic radiopharmaceuticals due to its radioactive properties.

Preparation Methods

Chromate(51 cr) is produced by neutron bombardment of enriched chromium-50 . The process involves the following steps:

    Neutron Bombardment: Enriched chromium-50 is bombarded with neutrons to produce chromium-51.

    Formation of Sodium Chromate: The radioactive chromium is then processed into sodium chromate in water for injection.

Chemical Reactions Analysis

Chromate(51 cr) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Chromate ions act as strong oxidizing agents in acidic solutions.

    Substitution Reactions: Chromate ions can react with other ions to form different compounds.

Mechanism of Action

The mechanism of action of Chromate(51 cr) involves its binding to red blood cells. The chromium in this compound is present as the dianionic chromate ion, which binds to the red blood cell membrane in two steps:

Comparison with Similar Compounds

Chromate(51 cr) can be compared with other similar compounds, such as:

Chromate(51 cr) is unique due to its radioactive properties, making it particularly valuable in medical diagnostics and scientific research.

Properties

IUPAC Name

chromium-51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[51Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932164
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.944765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that chromium binds to the globin moiety of hemoglobin.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
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CAS No.

14392-02-0
Record name Chromium-51
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chromium Cr-51
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~51~Cr)Chromium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIUM CR-51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
1%

Synthesis routes and methods II

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
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reactant
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reactant
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Name
tetramethylammonium hydroxide pentahydrate
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[Compound]
Name
Mild steel
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0 (± 1) mol
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reactant
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Name
mild steel
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Synthesis routes and methods III

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Name
M(Cr2(SO4)3)
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Name
M(Cr2O3)
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Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Synthesis routes and methods IV

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
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Name
aluminum alkoxide
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aluminum sec-butoxide
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